7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
Chemical Structure and Synthesis 7-(Diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (hereafter referred to as E594-0113) is a coumarin-oxadiazole hybrid compound. Its structure comprises a coumarin core substituted with a diethylamino group at the 7-position and a 1,2,4-oxadiazole ring at the 3-position. The oxadiazole ring is further functionalized with a 2-methylphenyl substituent (Figure 1). The compound’s IUPAC name and SMILES notation are provided in .
Synthetic routes for analogous coumarin-oxadiazole hybrids involve microwave-assisted cyclization of precursor amides and amidoximes. For instance, describes the synthesis of ST-1353 (271), a structurally similar compound with a phenyl group instead of 2-methylphenyl on the oxadiazole, via a two-step protocol using 7-(diethylamino)-2-oxo-2H-chromen-3-carboxylic acid and (Z)-N'-hydroxybenzamidine under EDC/HOBt coupling conditions .
Physicochemical Properties
Key properties of E594-0113 include:
- Molecular weight: 375.43 g/mol
- logP (partition coefficient): 4.817 (indicative of high lipophilicity)
- Polar surface area (PSA): 55.30 Ų
- Hydrogen bond acceptors/donors: 6/0
- Water solubility (logSw): -4.74 (poor aqueous solubility) .
Coumarin-oxadiazole hybrids are known for diverse bioactivities, including fluorescence-based imaging () and enzyme inhibition () .
Properties
IUPAC Name |
7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-4-25(5-2)16-11-10-15-12-18(22(26)27-19(15)13-16)21-23-20(24-28-21)17-9-7-6-8-14(17)3/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAIJXBYBBEFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Their Properties
Table 1: Comparative Analysis of Coumarin-Oxadiazole Hybrids
*Estimated values based on structural analogs.
Key Structural and Functional Differences
Substituent Effects on Oxadiazole: E594-0113’s 2-methylphenyl group enhances steric bulk and lipophilicity (logP = 4.82) compared to the phenyl group in ST-1353 (logP ~4.5). The 2-methyl substitution may improve membrane permeability but reduce solubility .
Core Structure Variations :
- Chromone-based oxadiazoles (e.g., Compound 11 ) exhibit reduced molecular weight and logP compared to coumarin hybrids, which may influence bioavailability and metabolic stability .
- Chalcone-coumarin hybrids (e.g., Compound 77 ) feature a conjugated α,β-unsaturated ketone, enabling redox-mediated anti-cancer activity via apoptosis induction .
Biological Activity Trends :
- Coumarin-oxadiazole hybrids (E594-0113 , ST-1353 ) are primarily explored for receptor modulation and fluorescence applications, whereas chalcone-coumarin hybrids show direct anti-cancer efficacy .
- Chromone-oxadiazole derivatives (e.g., Compound 11 ) are less studied pharmacologically but serve as synthetic intermediates for heterocyclic diversification .
Pharmacokinetic Considerations
- Lipophilicity : Higher logP values in coumarin-oxadiazole hybrids (e.g., E594-0113 vs. Compound 77 ) correlate with improved blood-brain barrier penetration but may limit aqueous solubility .
- Metabolic Stability : The oxadiazole ring’s resistance to hydrolysis enhances metabolic stability compared to ester-containing analogs (e.g., chromone derivatives) .
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